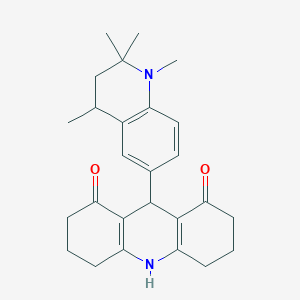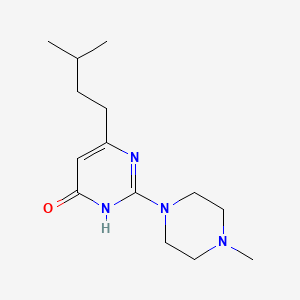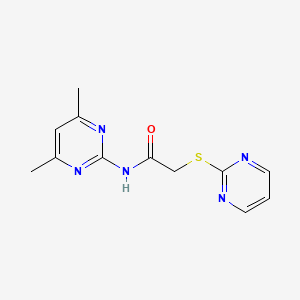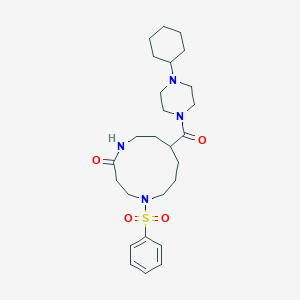![molecular formula C23H24N4O8S B14962699 5-(2-(N-(Benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-4-isobutyramidophenoxy)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B14962699.png)
5-(2-(N-(Benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-4-isobutyramidophenoxy)-1-methyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID is a complex organic compound that features a benzodioxole moiety, a sulfamoyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID involves multiple steps. One common approach includes the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate . This intermediate can then undergo further reactions, such as sulfonation and amination, to introduce the sulfamoyl and amido groups .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. It can inhibit enzymes like cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators . The compound may also interact with other cellular pathways, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-(2,4-Dichlorobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid
- ®-2-[(2H-1,3-Benzodioxol-5-yl)methyl]pyrrolidine
- (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate
Uniqueness
5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzodioxole moiety, sulfamoyl group, and pyrazole ring contribute to its distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C23H24N4O8S |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
5-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)-4-(2-methylpropanoylamino)phenoxy]-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C23H24N4O8S/c1-13(2)22(28)25-15-5-7-18(35-21-10-16(23(29)30)26-27(21)3)20(9-15)36(31,32)24-11-14-4-6-17-19(8-14)34-12-33-17/h4-10,13,24H,11-12H2,1-3H3,(H,25,28)(H,29,30) |
InChI Key |
MIHPMXRVEXFYTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)OC2=CC(=NN2C)C(=O)O)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14962618.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B14962622.png)
![N-(2-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14962641.png)
![2-(2-Fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline](/img/structure/B14962644.png)
![Ethyl 3-[1-(4-bromobenzyl)-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]propanoate](/img/structure/B14962647.png)

![7-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14962666.png)
![8'-Chloro-1,5-diphenyl-2',3',3'A,5'-tetrahydro-1'H-spiro[1,5-diazinane-3,4'-pyrrolo[1,2-A]quinoline]-2,4,6-trione](/img/structure/B14962674.png)
![methyl 9,9-dimethyl-6-(4-nitrophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B14962684.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide](/img/structure/B14962710.png)
